An In-Depth Technical Guide to Boc-PNA-A(Z)-OH
An In-Depth Technical Guide to Boc-PNA-A(Z)-OH
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peptide Nucleic Acids (PNAs) represent a class of synthetic DNA mimics with a neutral polyamide backbone, offering significant advantages in biological and therapeutic applications due to their high binding affinity and specificity to DNA and RNA, as well as their resistance to enzymatic degradation[][][3]. This guide provides a comprehensive technical overview of Boc-PNA-A(Z)-OH, a crucial monomer for the synthesis of PNA oligomers containing adenine (B156593). This document details its chemical and physical properties, provides a standardized experimental protocol for its use in solid-phase PNA synthesis, and illustrates its role in the broader context of gene regulation.
Chemical Identity and Properties
Boc-PNA-A(Z)-OH is a protected peptide nucleic acid monomer. The "Boc" (tert-butyloxycarbonyl) group protects the N-terminal amino group of the N-(2-aminoethyl)glycine backbone, while the "Z" (benzyloxycarbonyl) group protects the exocyclic amine of the adenine nucleobase[][4]. The "-OH" indicates a free carboxylic acid at the C-terminus, which is essential for its coupling to the growing PNA chain during synthesis.
Quantitative Data
The following table summarizes the key quantitative properties of Boc-PNA-A(Z)-OH.
| Property | Value | References |
| CAS Number | 149376-69-2 | [5][6] |
| Molecular Formula | C24H29N7O7 | [5] |
| Molecular Weight | 527.53 g/mol | [][5][6] |
| Appearance | White to Off-white Powder | [] |
| Purity | >98.5% (by HPLC) | [5][8] |
| Solubility | Fast dissolution in appropriate organic solvents (e.g., NMP) | [5] |
| Storage | -20°C for long-term storage | [] |
Experimental Protocols: Solid-Phase PNA Synthesis
The synthesis of PNA oligomers using Boc-PNA-A(Z)-OH is typically performed via solid-phase synthesis (SPS) utilizing the Boc/Z protection strategy. This method involves the sequential addition of protected PNA monomers to a growing chain attached to a solid support.
Materials and Reagents
-
Boc-PNA-A(Z)-OH and other required Boc-PNA-X(Z)-OH monomers
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Solid support resin (e.g., MBHA resin)
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Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) and 2,6-Lutidine
-
Deprotection reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Capping reagent: Acetic anhydride (B1165640)
-
Washing solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Cleavage cocktail: TFA and m-cresol
-
Precipitation solvent: Diethyl ether
Synthesis Cycle
The synthesis of a PNA oligomer follows a repeated cycle of deprotection, coupling, and capping for each monomer added.
-
Deprotection: The Boc protecting group from the N-terminus of the resin-bound PNA chain is removed by treatment with a solution of TFA in DCM[9].
-
Washing: The resin is thoroughly washed with DMF or NMP to remove residual deprotection reagents and by-products.
-
Coupling:
-
Washing: The resin is washed again with DMF or NMP to remove unreacted monomer and coupling reagents.
-
Capping: Any unreacted amino groups on the resin are capped by treatment with acetic anhydride to prevent the formation of deletion sequences[9].
-
Washing: A final wash with DMF or NMP prepares the resin for the next synthesis cycle.
This cycle is repeated until the desired PNA sequence is assembled.
Cleavage and Deprotection
Upon completion of the synthesis, the PNA oligomer is cleaved from the solid support, and the Z protecting groups on the nucleobases are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as TFA, with a scavenger like m-cresol[9][11]. The crude PNA is then precipitated from the cleavage mixture using cold diethyl ether.
Purification
The crude PNA oligomer is purified using reverse-phase high-performance liquid chromatography (RP-HPLC)[12]. The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
Visualizations
Experimental Workflow: PNA Solid-Phase Synthesis Cycle
Signaling Pathway: Mechanisms of PNA-Mediated Gene Regulation
PNA oligomers synthesized using monomers like Boc-PNA-A(Z)-OH can modulate gene expression through several mechanisms, primarily through antisense and antigene strategies[13][14].
Applications in Research and Drug Development
The unique properties of PNAs make them valuable tools in various research and therapeutic areas.
-
Antisense and Antigene Therapies: PNA oligomers can bind to specific mRNA sequences, sterically hindering translation and thereby inhibiting protein expression[3][14]. They can also bind to duplex DNA through strand invasion, blocking transcription[13][15]. These properties are being explored for the treatment of various diseases, including cancer and genetic disorders[16].
-
Diagnostics: The high specificity of PNA probes allows for their use in diagnostic assays to detect specific DNA or RNA sequences with high precision[].
-
Molecular Biology Tools: PNAs are used as research tools to study gene function and regulation due to their ability to specifically target and modulate the expression of genes of interest[13].
Conclusion
Boc-PNA-A(Z)-OH is a fundamental building block in the synthesis of adenine-containing PNA oligomers. The Boc/Z protection strategy, while requiring strong acidic conditions for final cleavage, is a well-established and effective method for producing high-quality PNAs for a wide range of applications in research, diagnostics, and drug development. The ability of the resulting PNA oligomers to modulate gene expression underscores their potential as next-generation therapeutic agents.
References
- 3. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Boc-A(Z)-Aeg-OH For PNA synthesis - Creative Peptides [pna.creative-peptides.com]
- 6. polyorginc.com [polyorginc.com]
- 8. polyorginc.com [polyorginc.com]
- 9. peptide.com [peptide.com]
- 10. Improvements in automated PNA synthesis using Boc/Z monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 12. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 13. Peptide nucleic acid (PNA) binding-mediated gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential of Peptide Nucleic Acids in Future Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PNAs for Gene Editing - Creative Peptides [creative-peptides.com]
- 16. juniperpublishers.com [juniperpublishers.com]
